1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a methoxy-ethyl group at the 1-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The methoxy-ethyl group can be introduced via alkylation reactions, while the methyl group can be added through Friedel-Crafts alkylation.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated indoles
Scientific Research Applications
1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
4-Methylindole: A compound with a similar structure but lacking the carboxylic acid group.
1-Methoxy-2-ethylindole: A compound with a similar substitution pattern but different functional groups.
Uniqueness: 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-ethyl group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-4-3-5-11-12(9)10(13(15)16)8-14(11)6-7-17-2/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
XRUYKMRPRUKZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2C(=O)O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.